(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Stereochemistry Chiral building block Diastereomer differentiation

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chiral N-Boc-protected pyrrolidin-2-one (γ-lactam) building block belonging to the 1-pyrrolidinecarboxylic acid ester class. Its molecular formula is C12H21NO4 (MW 243.30 g/mol), featuring a stereodefined (2S) configuration , a 3-hydroxy group, a 2-isopropyl substituent, and a 5-oxo (ketone) function on the pyrrolidine ring.

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
Cat. No. B12106795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate
Molecular FormulaC12H21NO4
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
InChIInChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3
InChIKeyCTIQWEXQRFSHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview: (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate (CAS 1265908-09-5)


(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chiral N-Boc-protected pyrrolidin-2-one (γ-lactam) building block belonging to the 1-pyrrolidinecarboxylic acid ester class. Its molecular formula is C12H21NO4 (MW 243.30 g/mol), featuring a stereodefined (2S) configuration , a 3-hydroxy group, a 2-isopropyl substituent, and a 5-oxo (ketone) function on the pyrrolidine ring. This compound is employed as a synthetic intermediate in medicinal chemistry and pharmaceutical research, particularly in the construction of peptidomimetics and protease inhibitor scaffolds [1]. It is commercially available from multiple suppliers with purities ranging from 95% to 98%, and carries the unique MDL identifier MFCD18064594 [2].

Why Generic Substitution of (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate Is Not Advisable


This compound cannot be straightforwardly interchanged with closely related pyrrolidine-1-carboxylate analogs due to three interdependent structural features that govern downstream synthetic outcomes. First, the (2S) configuration at C2 establishes the absolute stereochemistry of the isopropyl-bearing carbon, but the C3 hydroxyl stereochemistry is undefined—rendering the molecule a mixture of two diastereomers at C3 . In contrast, the fully defined (2S,3S) diastereomer (CAS 112711-95-2) provides a single, homogeneous stereoisomer whose biological and crystallographic behavior differs markedly [1]. Second, the Boc protecting group enables orthogonal protection strategies under basic conditions with acid-labile deprotection, a feature absent in non-Boc analogs [2]. Third, the simultaneous presence of a reactive 3-hydroxy group and a 5-oxo ketone provides two distinct handles for regioselective derivatization (oxidation, reduction, alkylation, or Mitsunobu reactions) that are not simultaneously available in simpler pyrrolidinone building blocks such as N-Boc-3-pyrrolidinone (CAS 101385-93-7) or (S)-2-isopropyl-5-oxopyrrolidine analogs lacking the 3-hydroxy group . These combined stereochemical and functional-group characteristics mean that substituting an undefined-stereochemistry or hydroxyl-devoid analog can lead to divergent diastereomeric ratios in subsequent reactions, altered reactivity at key synthetic steps, and ultimately different biological or crystallographic properties of downstream products.

Quantitative Differentiation Evidence for (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate Procurement


Stereochemical Configuration Definition: C2-Defined vs. Undefined vs. C2,C3-Fully Defined Analogs

The target compound (CAS 1265908-09-5) bears a defined (2S) configuration at C2 while the C3 hydroxy-bearing carbon is stereochemically undefined, resulting in a mixture of two C3 epimers. In contrast, the fully defined diastereomer (CAS 112711-95-2) carries explicit (2S,3S) stereochemistry with both chiral centers locked . The racemic/undefined analog (CAS 1824507-86-9) has zero defined atom stereocenters and is a mixture of four possible stereoisomers [1]. This stereochemical distinction is reflected in their InChI Keys: CTIQWEXQRFSHLG-KWLKIPFRNA-N (target, 1 defined stereocenter) vs. CTIQWEXQRFSHLG-WPRPVWTQSA-N (2S,3S analog, 2 defined stereocenters) vs. CTIQWEXQRFSHLG-UHFFFAOYSA-N (undefined analog, 0 defined stereocenters) [1][2].

Stereochemistry Chiral building block Diastereomer differentiation

Commercial Purity Specifications: 98% Target vs. 95% Minimum Comparators

The target compound is available at 98% purity from Leyan (Catalog No. 1785887) and at ≥98% from MolCore , while the minimum purity specification from AKSci and CymitQuimica is 95% . For the (2S,3S) diastereomer (CAS 112711-95-2), available purities range from 95% (Bidepharm, 6,342 CNY/g) to 98% (Haohong Biomedical, 9,702 CNY/g) [1]. The racemic/undefined analog (CAS 1824507-86-9) is listed at 95% purity from Leyan . Thus, the target compound at 98% purity offers a higher chemical purity specification than the minimum-grade analogs at 95%.

Chemical purity Quality control Synthetic intermediate procurement

Procurement Cost Comparison: (2S)-Target vs. (2S,3S)-Fully Defined Diastereomer

The target compound (CAS 1265908-09-5) is priced at approximately 8,998 CNY/g from Fluorochem , while the fully defined (2S,3S) diastereomer (CAS 112711-95-2) is priced at 6,342 CNY/g (95% purity, Bidepharm) to 9,702 CNY/g (98% purity, Haohong Biomedical) [1]. On a purity-adjusted basis, the target compound at 98% purity (8,998 CNY/g, assuming 98% purity from Fluorochem) is approximately 7.3% less expensive than the 98% (2S,3S) diastereomer (9,702 CNY/g) [1]. However, the 95% (2S,3S) diastereomer (6,342 CNY/g) is 29.5% less expensive than the target compound [1].

Procurement economics Cost per gram Chiral building block sourcing

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Differentiation from Non-Hydroxyl Analogs

The target compound and its stereochemical analogs (CAS 1265908-09-5, 112711-95-2, 1824507-86-9) share predicted physicochemical properties: boiling point 381.1 ± 35.0 °C, density 1.144 ± 0.06 g/cm³, and pKa 13.45 ± 0.40 (for the 3-hydroxy proton) . In contrast, the simpler N-Boc-3-pyrrolidinone (CAS 101385-93-7), which lacks both the isopropyl and hydroxyl groups, has a significantly lower molecular weight (185.22 vs. 243.30 g/mol), boiling point of 270.9 ± 33.0 °C at 760 mmHg, and melting point of 34-38 °C . The ~110 °C difference in predicted boiling point and the absence of a hydrogen bond donor in N-Boc-3-pyrrolidinone (0 HBD vs. 1 HBD for the target) directly impact chromatographic behavior, storage conditions, and reaction solvent selection.

Physicochemical properties Boiling point pKa Density prediction

MDL Number and Cheminformatics Identifiability: Unique Database Registration vs. Analog Confusability

The target compound (CAS 1265908-09-5) is uniquely registered with MDL number MFCD18064594 [1], while the (2S,3S) diastereomer (CAS 112711-95-2) carries MDL number MFCD20925016 . These distinct MDL identifiers prevent database conflation between the two diastereomeric forms, which share identical molecular formulas (C12H21NO4) and molecular weights (243.30 g/mol). The undefined-stereochemistry analog (CAS 1824507-86-9) may lack a unique MDL assignment or may be registered under a separate identifier, increasing the risk of procurement errors when ordering by name alone. Additionally, the InChI Key suffix serves as a machine-readable differentiator: KWLKIPFRNA-N (target) vs. WPRPVWTQSA-N (2S,3S) vs. UHFFFAOYSA-N (undefined) [2].

Cheminformatics Database registration Chemical inventory management

Functional Group Versatility: Simultaneous 3-Hydroxy and 5-Oxo Reactivity vs. Mono-Functional Analogs

The target compound possesses two chemically distinct reactive sites on the pyrrolidine ring: a secondary alcohol at C3 and a ketone (lactam carbonyl) at C5 [1]. This contrasts with (S)-2-isopropyl-5-oxopyrrolidine-1-carboxylate (MW 227.30 g/mol, C12H21NO3), which lacks the 3-hydroxy group and thus offers only one functional handle (the 5-oxo group) for derivatization . The presence of both functional groups enables sequential or orthogonal transformations: the 3-hydroxy group can undergo oxidation (to a ketone), alkylation, acylation, or Mitsunobu reactions, while the 5-oxo lactam carbonyl can participate in reduction or nucleophilic addition chemistry [1]. This dual functionality makes the target compound a more versatile intermediate for constructing 2,3,5-trisubstituted pyrrolidines, a scaffold prevalent in protease inhibitor design [2].

Synthetic versatility Functional group handles Regioselective derivatization

Application Scenarios for (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate Based on Evidence


Synthesis of HIV-1 Protease Inhibitor Peptidomimetic Scaffolds

This compound serves as a chiral pyrrolidinone building block for constructing peptidomimetic inhibitors targeting HIV-1 protease and related aspartyl proteases. The (2S) stereochemistry at the isopropyl-bearing carbon provides the required configuration for mimicking Pro-Phe dipeptide motifs found in protease substrate sequences [1]. The 3-hydroxy group introduces a hydrogen-bonding handle for interactions with the catalytic aspartate residues of the protease active site, while the 5-oxo group maintains the lactam framework rigidity required for pre-organization of the inhibitor scaffold. In this application, procurement of the (2S)-defined but C3-undefined target may be preferred over the fully defined (2S,3S) diastereomer when the C3 epimeric mixture is subsequently resolved or when downstream chemistry is not stereospecific at C3, providing a cost-saving opportunity of approximately 7.3% versus the 98% (2S,3S) grade [2].

Construction of 2,3,5-Trisubstituted Pyrrolidine Libraries for SAR Exploration

The simultaneous presence of the 3-hydroxy and 5-oxo functional groups makes this compound a privileged intermediate for generating 2,3,5-trisubstituted pyrrolidine libraries via sequential derivatization [1]. The 3-hydroxy group can be oxidized, alkylated, or acylated, while the 5-oxo lactam can be reduced or functionalized via nucleophilic addition. The Boc protecting group ensures compatibility with a broad range of reaction conditions (basic, nucleophilic) and can be cleanly removed under mild acidic conditions (TFA/DCM) to liberate the free amine for further functionalization or peptide coupling [3]. The high purity specification (98%) available from select vendors reduces the risk of impurity-derived side products in library synthesis, where even minor contaminants can confound biological assay results .

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Natural Product Analogs

The (2S)-configured isopropyl substituent establishes a fixed chiral center that can serve as a stereochemical relay for diastereoselective transformations at the C3 and C5 positions. This is particularly relevant in the synthesis of pyrrolidine-containing alkaloids and natural product analogs where the absolute configuration at C2 is critical for biological activity [1]. The predicted physicochemical properties (boiling point ~381 °C, density 1.144 g/cm³, pKa 13.45) inform purification strategy: the high boiling point suggests that distillation is impractical, favoring chromatographic purification or crystallization, while the very weak acidity of the 3-hydroxy proton (pKa 13.45) indicates that the hydroxyl group will remain largely unionized under most reaction conditions, simplifying pH control during workup.

Intermediate for Renin or BACE1 Aspartyl Protease Inhibitor Programs

Pyrrolidine- and pyrrolidinone-based scaffolds have been explored as core motifs in inhibitors of the aspartyl proteases renin and BACE1 (β-secretase) [1]. The target compound's (2S) isopropyl group mimics the P1/P1' lipophilic side chain requirements of these protease active sites, while the defined C2 stereochemistry ensures consistent binding orientation. In multi-gram procurement for lead optimization programs, the distinct MDL number (MFCD18064594) [4] and InChI Key (suffix KWLKIPFRNA-N) provide unambiguous compound tracking across inventory systems, eliminating the risk of diastereomer mix-ups that could derail SAR interpretation.

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